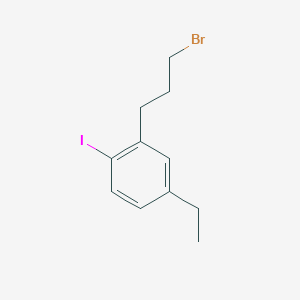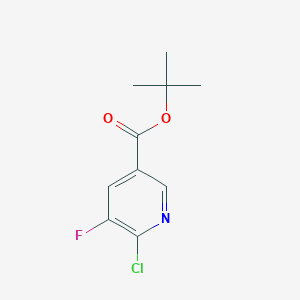
6-Dodecenedioic acid, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dodecenedioic acid, (E)-, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4. This compound is characterized by the presence of a double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides. This structural feature imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecenedioic acid, (E)-, typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the ozonolysis of oleic acid, followed by oxidative cleavage to yield the desired dicarboxylic acid. The reaction conditions often include the use of ozone (O3) and hydrogen peroxide (H2O2) as oxidizing agents, with the process being carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, 6-Dodecenedioic acid, (E)-, can be produced through biotechnological processes involving the fermentation of renewable feedstocks. Microorganisms such as Candida tropicalis are employed to convert alkanes or fatty acids into the corresponding dicarboxylic acids. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Dodecenedioic acid, (E)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O3), hydrogen peroxide (H2O2), and catalysts like osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and acid chlorides in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Applications De Recherche Scientifique
6-Dodecenedioic acid, (E)-, finds applications in various fields:
Chemistry: Used as a building block for the synthesis of polymers and specialty chemicals.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, which are used in engineering plastics and fibers.
Mécanisme D'action
The mechanism of action of 6-Dodecenedioic acid, (E)-, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid desaturases and elongases, leading to the formation of bioactive metabolites. These metabolites can modulate lipid signaling pathways, influencing processes like inflammation and energy homeostasis.
Comparaison Avec Des Composés Similaires
Dodecanedioic acid: A saturated dicarboxylic acid with similar applications but lacks the double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, with a shorter carbon chain.
Adipic acid: A widely used dicarboxylic acid in the production of nylon, with a different carbon chain length.
Uniqueness: 6-Dodecenedioic acid, (E)-, is unique due to its unsaturated nature and the presence of the E-configuration double bond. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other dicarboxylic acids may not be suitable.
Propriétés
Formule moléculaire |
C12H20O4 |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
(E)-dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)/b2-1+ |
Clé InChI |
YSZHWEFMJGSGMS-OWOJBTEDSA-N |
SMILES isomérique |
C(CCC(=O)O)C/C=C/CCCCC(=O)O |
SMILES canonique |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


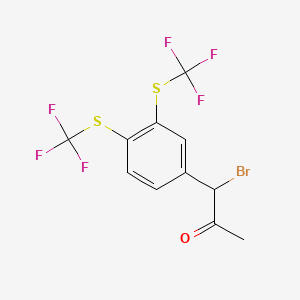

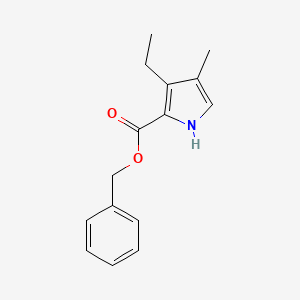

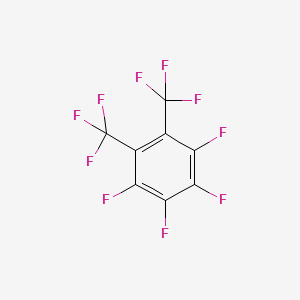
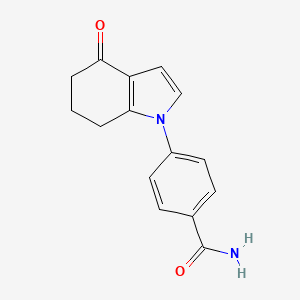
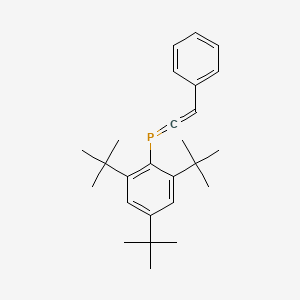

![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)
![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
